molecular formula C10H10MnN2+2 B15436022 Manganese(2+);pyridine CAS No. 85542-30-9

Manganese(2+);pyridine

Cat. No.: B15436022
CAS No.: 85542-30-9
M. Wt: 213.14 g/mol
InChI Key: SKOXPNDSGJBMAI-UHFFFAOYSA-N
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Description

Manganese(II)-pyridine complexes are coordination compounds where the Mn²⁺ ion is ligated by pyridine or its derivatives. These complexes exhibit diverse structural geometries (e.g., octahedral, square planar) and are synthesized via reactions of Mn²⁺ salts (e.g., MnCl₂·4H₂O, Mn(OAc)₂) with pyridine-based ligands under specific conditions . Key applications include catalysis, antimicrobial agents, and materials science. For example, Mn²⁺-pyridine complexes demonstrate enhanced DNA-binding and antimicrobial activity compared to free ligands, as seen in sparfloxacinato complexes . Additionally, their redox properties and ligand tunability make them effective in oxidation reactions and magnetic materials .

Properties

CAS No.

85542-30-9

Molecular Formula

C10H10MnN2+2

Molecular Weight

213.14 g/mol

IUPAC Name

manganese(2+);pyridine

InChI

InChI=1S/2C5H5N.Mn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q;;+2

InChI Key

SKOXPNDSGJBMAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.[Mn+2]

Origin of Product

United States

Comparison with Similar Compounds

Pyridine vs. Bipyridine/Phenanthroline Ligands

  • Coordination Geometry: Mn²⁺ complexes with pyridine (monodentate) typically adopt octahedral geometries, while those with 2,2′-bipyridine (bipy, bidentate) or 1,10-phenanthroline (phen) form more rigid, distorted octahedral structures .
  • Bioactivity : [Mn(sf)₂(phen)] exhibits higher DNA-binding constants (Kb = 1.2 × 10⁵ M⁻¹) than [Mn(sf)₂(py)] (Kb = 4.5 × 10⁴ M⁻¹), correlating with stronger intercalation and antimicrobial efficacy .
  • Magnetic Properties : Thiocyanate Mn²⁺ complexes with pyridine ([Mn(SCN)₂(py)₄/₂]) show weak antiferromagnetic coupling, whereas bipyridine ligands enhance magnetic anisotropy due to stronger ligand field effects .

Pyridine N-Oxide Derivatives

Mn²⁺ complexes with pyridine N-oxide (PNO) ligands, such as [MnCl₂(PNO)₂], feature six-coordinate Mn²⁺ centers with Jahn-Teller distortions. These contrast with acetate-coordinated Mn²⁺ polymers, which exhibit linear chains of hexacoordinated Mn²⁺ ions bridged solely by acetate .

Table 1: Ligand-Dependent Properties of Mn²⁺ Complexes

Ligand Type Coordination Number Geometry Application Key Property Reference
Pyridine 6 Octahedral Antimicrobial agents Moderate DNA-binding affinity
2,2′-Bipyridine 6 Distorted octahedral Catalysis, magnetism Enhanced redox activity
Pyridine N-Oxide 6 Jahn-Teller distorted Ionic liquids, materials Thermal stability up to 200°C
Polyvinylpyridine Variable Polymer-supported Oxidation catalysis High recyclability, selectivity

Metal Center Comparisons

Mn²⁺ vs. Fe²⁺/Cu²⁺ Complexes

  • Redox Activity: Mn²⁺/Mn³⁺ redox potentials (+0.10 to +0.18 V vs. Fc⁺/Fc) are lower than Fe²⁺/Fe³⁺ (+0.25–0.51 V), making Mn²⁺ complexes more suitable for mild oxidation conditions .
  • Magnetic Behavior : Mn²⁺ complexes (e.g., [Mn₃O(O₂CTh)₆(py)₃]) show antiferromagnetic ordering, whereas Cu²⁺ thiocyanate-pyridine complexes exhibit paramagnetism due to d⁹ configuration and Jahn-Teller distortions .
  • Catalytic Efficiency : Mn²⁺-polyvinylpyridine catalysts achieve >90% yield in alkane oxidations, outperforming Fe²⁺ analogs (<70%) due to faster H₂O₂ activation .

Structural and Functional Contrasts

Coordination Polymers vs. Discrete Complexes

  • Thermal Stability : Mn²⁺-acetate coordination polymers (e.g., [Mn₂(OAc)₄(EMIM)₂]) retain structure up to 250°C, while discrete Mn²⁺-pyridine complexes decompose below 150°C .
  • Applications : Polymers are used in ionic liquids for energy storage, whereas discrete complexes dominate medicinal chemistry (e.g., DNA interaction) .

Macrocyclic vs. Simple Ligands

Mn²⁺ complexes with 12-membered tetra-aza macrocycles (e.g., pyridinophane) show 50% higher H₂O₂ disproportionation rates than non-macrocyclic analogs. Electron-donating groups (e.g., -CH₃) on pyridine rings further enhance reactivity by 30% .

Key Research Findings

  • Antimicrobial Activity : Mn²⁺-pyridine-sparfloxacinato complexes inhibit Staphylococcus aureus at MIC = 0.5 μg/mL, surpassing free sparfloxacin (MIC = 2 μg/mL) .
  • Catalytic Versatility : Mn²⁺/polyvinylpyridine systems achieve 95% epoxidation selectivity in styrene oxidation, outperforming Mn²⁺-bipyridine catalysts (75%) .
  • Magnetic Materials : Intercalation of pyridine in MnPS₃ induces weak ferromagnetism (TC = 45 K), contrasting the antiferromagnetic host lattice (TN = 78 K) .

Q & A

Q. What are the optimal synthetic routes for preparing manganese(II)-pyridine coordination complexes, and how are they characterized?

Methodological Answer: Manganese(II)-pyridine complexes are typically synthesized via microwave-assisted methods or conventional reflux. For example, microwave irradiation (100–150°C, 30–60 min) with 2-aminonicotinic acid derivatives yields hydrazone-linked complexes, as confirmed by elemental analysis and NMR . Structural validation relies on X-ray crystallography, where octahedral Mn(II) centers coordinate with pyridine-N, amidic-O, and thiocyanato-N donors . Key characterization tools include:

  • XRD : Resolves bond lengths (e.g., Mn–N ≈ 2.2 Å) and coordination geometry.
  • IR/Raman Spectroscopy : Identifies ligand vibrations (e.g., ν(C=N) ~1600 cm⁻¹) .
  • Magnetic Susceptibility : Confirms high-spin Mn(II) (µeff ~5.9 BM).

Q. How do pyridine ligand substitutions (e.g., electron-withdrawing/donating groups) influence the stability of Mn(II) complexes?

Methodological Answer: Ligand substituents modulate complex stability through electronic and steric effects. For instance:

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Increase Lewis acidity at Mn(II), enhancing ligand-metal charge transfer (LMCT) stability. Potentiometric titrations show logβ values increase by 0.5–1.0 units with Cl-substituted pyridines .
  • Steric hindrance : Bulky substituents (e.g., cyclopentenyl) reduce coordination flexibility, as seen in crystallographic disorder parameters .
    Experimental Design :
  • Use cyclic voltammetry to assess redox stability (E₁/₂ shifts ±50 mV per substituent).
  • Compare thermogravimetric analysis (TGA) data to evaluate thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for chiral Mn(II)-pyridine complexes?

Methodological Answer: Discrepancies arise when solution-phase chirality (e.g., circular dichroism, CD) conflicts with solid-state structures. For example:

  • CD Spectra : May indicate ∆/Λ enantiomers in solution, while XRD reveals racemic crystallization .
  • Mitigation Strategies :
    • Conduct variable-temperature NMR to probe dynamic equilibria.
    • Use Flack parameters (XRD) to confirm absolute configuration (e.g., Flack x ≈ 0 for pure enantiomers) .
      Case Study : Mn(II) complexes with 2,6-bis(aryl ethylimine)pyridine ligands show CD bands at 290 nm (Λ-enantiomer) but crystallize as racemic mixtures due to non-covalent packing forces .

Q. What experimental frameworks are suitable for analyzing the catalytic activity of Mn(II)-pyridine complexes in oxidation reactions?

Methodological Answer: Apply the SPIDER framework to design mechanistic studies:

  • Sample : Mn(II)-pyridine complexes with varied ligand denticity (e.g., tetradentate vs. hexadentate).
  • Phenomenon of Interest : O₂ activation or substrate oxidation kinetics.
  • Design : Use stopped-flow spectroscopy to track intermediate formation (e.g., Mn(IV)-oxo species).
  • Evaluation : Quantify turnover frequency (TOF) and selectivity via GC-MS/HPLC .
  • Research Type : Mixed-methods (kinetic + spectroscopic).
    Example : Mn(II) complexes of 2,6-bis(benzyl)pyridine catalyze alkene epoxidation with TOF >100 h⁻¹, validated by EPR detection of Mn(III) intermediates .

Q. How do solvent polarity and counterion choice affect the magnetic exchange interactions in binuclear Mn(II)-pyridine complexes?

Methodological Answer: Solvent and counterions modulate magnetic coupling (J) via:

  • Solvent Polarity : Acetonitrile (high polarity) stabilizes antiferromagnetic coupling (J = −15 cm⁻¹) vs. dichloromethane (J = −8 cm⁻¹) due to reduced dielectric screening .
  • Counterion Effects : Bulky anions (e.g., PF₆⁻) increase Mn···Mn distances, weakening exchange (ΔJ ≈ +3 cm⁻¹ per Å increase).
    Methodology :
  • Fit magnetic susceptibility data to the Bleaney-Bowers equation.
  • Compare DFT-calculated vs. experimental J values .

Q. Guidelines for Further Research

  • Data Synthesis : Use tools like the FINER criteria to ensure questions are Feasible, Novel, and Relevant .
  • Ethical Reporting : Disclose crystallographic disorder parameters and CD signal artifacts to avoid overinterpretation .

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